6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

X-ray crystallography conformational analysis solid-state packing

6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 142499-40-9) is a 3-cyanopyridone (2-oxo-1,2-dihydropyridine-3-carbonitrile) derivative bearing a meta-methoxyphenyl substituent at the 6-position. It belongs to a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry, particularly for the development of non-nucleoside inhibitors of Mycobacterium tuberculosis thymidylate kinase (Mtb TMK).

Molecular Formula C13H10N2O2
Molecular Weight 226.235
CAS No. 142499-40-9
Cat. No. B2571832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
CAS142499-40-9
Molecular FormulaC13H10N2O2
Molecular Weight226.235
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=C(C(=O)N2)C#N
InChIInChI=1S/C13H10N2O2/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14)13(16)15-12/h2-7H,1H3,(H,15,16)
InChIKeyXTPHTAULHCTSQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 142499-40-9) – Core Scaffold Identity and Physicochemical Profile


6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 142499-40-9) is a 3-cyanopyridone (2-oxo-1,2-dihydropyridine-3-carbonitrile) derivative bearing a meta-methoxyphenyl substituent at the 6-position. It belongs to a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry, particularly for the development of non-nucleoside inhibitors of Mycobacterium tuberculosis thymidylate kinase (Mtb TMK) [1]. The compound has a molecular formula of C₁₃H₁₀N₂O₂, a molecular weight of 226.23 g/mol, a computed XLogP3-AA of 1.7, a predicted pKa of 7.83 ± 0.10, and a predicted density of 1.27 ± 0.1 g/cm³ [2]. Its structure features a 2-pyridone core with a nitrile group at position 3 and an unsubstituted position 4, making it a key synthetic intermediate for further elaboration into bioactive 4-substituted analogs.

Why Generic 3-Cyanopyridone Substitution Fails for 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Procurement


Within the 3-cyanopyridone chemotype, small variations in the aryl substitution pattern at the 6-position produce marked differences in molecular geometry, electronic distribution, and intermolecular packing, which directly affect target binding and synthetic utility. The meta-methoxy orientation of 6-(3-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile generates a distinct dihedral angle between the pyridone core and the phenyl ring compared to the para-methoxy isomer, altering the compound's capacity to project the aryl ring into hydrophobic enzyme pockets [1]. Moreover, the unsubstituted C4 position of this specific congener renders it indispensable as a precursor for structure–activity relationship (SAR) expansion, whereas C4-substituted or regioisomeric analogs cannot serve the same role. The quantitative evidence below demonstrates why simple in-class replacement with, e.g., the 4-methoxyphenyl isomer or the 4-substituted analog, is not functionally equivalent.

Quantitative Differentiation Evidence for 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile vs. Closest Analogs


Regiochemical Control: Meta-Methoxy vs. Para-Methoxy Dihedral Angle and Packing Differences

X-ray crystallographic data for the para-methoxy regioisomer, 3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridone, reveal a dihedral angle between the pyridone ring and the 4-methoxyphenyl substituent of 37.81(9)°, and the molecules form dimers via N–H···O hydrogen bonds in the solid state [1]. Although the crystal structure of the meta-methoxy congener (CAS 142499-40-9) has not been deposited in the Cambridge Structural Database, the altered position of the methoxy group is structurally expected to shift the dihedral angle, modify the dipole moment, and disrupt the dimerization pattern. This has direct implications for solubility, melting point, and co-crystal formation in formulation and purification processes.

X-ray crystallography conformational analysis solid-state packing

Crucial C4-Unsubstituted Scaffold for Mtb TMK Inhibitor Development

The 4-position of 6-(3-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unsubstituted (hydrogen), which is the essential feature that enabled the Naik et al. team to elaborate this scaffold into potent Mtb TMK inhibitors through C4-functionalization. The 4-benzoic acid derivative (compound 8, PDB: 4UNN) achieved an IC₅₀ of 420 nM against Mtb TMK [1]. By contrast, analogs with a pre-occupied C4 position (e.g., 6-(3-methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile or 6-(3-methoxyphenyl)-4-phenyl variants) are synthetic dead ends for this particular SAR campaign. The value of the unsubstituted C4 position is evidenced by the structure-aided optimization trajectory that drove potency from the micromolar to the single-digit nanomolar range for the series [1].

Mtb thymidylate kinase 3-cyanopyridone structure-based drug design

Computed LogP and pKa Differentiation from the 4-Methoxy Regioisomer

The predicted partition coefficient (XLogP3-AA) for 6-(3-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is 1.7, and the predicted acid dissociation constant (pKa) is 7.83 ± 0.10 [1]. The 4-methoxy regioisomer (CAS 147269-06-5) has an identical molecular formula and molecular weight, yet its computed LogP may differ marginally because of altered dipole alignment. While experimental LogP values for both compounds remain unpublished, the difference in pKa (driven by the electron-donating methoxy position) has consequences for ionization state under physiological pH, which in turn influences solubility, permeability, and protein binding [2]. For reproducible ADME screening, regioisomeric purity must be verified.

physicochemical properties lipophilicity ionization constant

Meta-Substitution Effect on Hydrogen-Bonding Capacity and Solubility

The target compound contains one hydrogen bond donor (N–H of the pyridone) and three hydrogen bond acceptors (carbonyl O, nitrile N, methoxy O) [1]. In the para-methoxy isomer, the methoxy oxygen is positioned at the para position of the distal phenyl ring, which does not significantly compete for intramolecular hydrogen bonding. In contrast, the meta-methoxy group can, in principle, engage in through-space interactions with the pyridone N–H or the nitrile, subtly altering the hydrogen-bond network in solution. Experimental solubility measurements are not available in the primary literature, but the distinct hydrogen-bond donor/acceptor arrangement of the meta isomer implies different solubility profiles in aqueous and organic media, which impacts formulation and reaction solvent selection [2].

hydrogen-bonding solubility crystal engineering

Best-Fit Application Scenarios for 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Based on Quantified Evidence


Starting Material for Mtb Thymidylate Kinase Inhibitor Lead Optimization

As demonstrated by the Naik et al. (2015) campaign, 6-(3-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is the optimal entry point for C4-functionalized 3-cyanopyridone libraries targeting Mtb TMK. The unsubstituted C4 position allows direct installation of aryl, heteroaryl, or carboxylic acid substituents, a route that has yielded inhibitors with IC₅₀ values down to 420 nM (compound 8) and ultimately low nanomolar potency through subsequent optimization [1]. Any analog with a blocked C4 position cannot be used for this purpose.

Regioisomeric Probe in Solid-State Conformation and Co-Crystal Studies

Given the published crystal structure of the para-methoxy regioisomer (dihedral angle = 37.81°) [1], the meta-methoxy congener serves as a comparative probe in crystal engineering and co-crystal screening. Procurement of the pure meta isomer enables head-to-head evaluation of how methoxy position alters solid-state packing, hydrogen-bonded dimer formation, and mechanical properties of crystalline formulations.

Reference Standard for Regioisomeric Purity in Analytical Method Development

Because the meta- and para-methoxy 3-cyanopyridone regioisomers share identical molecular formula (C₁₃H₁₀N₂O₂) and molecular weight (226.23 g/mol), chromatographic separation of these isomers is challenging. 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can serve as a certified reference standard for developing HPLC, UPLC, or SFC methods capable of distinguishing regioisomers, which is critical for quality control in medicinal chemistry and process development [2].

Physicochemical Benchmark for 3-Cyanopyridone ADME Profiling

With a well-defined predicted LogP (1.7) and pKa (7.83), 6-(3-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile provides a consistent reference point for calibrating in silico ADME models or validating experimental LogD₇.₄ measurements across 3-cyanopyridone series [1][2]. Its use as a benchmark reduces inter-laboratory variability when different teams compare SAR data on related scaffolds.

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